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Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal

transduction downstream of various receptor tyrosine kinases (RTKs). As a key positive

regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 has

emerged as a compelling target for therapeutic intervention in oncology and immuno-oncology.

The development of allosteric inhibitors, which bind to a site distinct from the catalytic pocket

and stabilize the auto-inhibited conformation of SHP2, represents a significant advancement in

targeting this previously challenging enzyme. This technical guide provides an in-depth

overview of the allosteric inhibition of SHP2 by the novel inhibitor Shp2-IN-22, also known as

PB17-026-01. We will delve into the mechanism of action, present available quantitative data,

detail relevant experimental protocols, and visualize the associated signaling pathways and

experimental workflows.

Introduction to SHP2 and Its Role in Signaling
SHP2 is a ubiquitously expressed enzyme comprising two N-terminal SH2 domains (N-SH2

and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal

tail with tyrosine phosphorylation sites. In its basal state, SHP2 exists in an auto-inhibited

conformation where the N-SH2 domain physically blocks the active site of the PTP domain,

preventing substrate access.
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Upon activation of upstream RTKs by growth factors, phosphorylated tyrosine residues on the

receptors or their associated scaffolding proteins serve as docking sites for the SH2 domains of

SHP2. This binding event induces a conformational change in SHP2, relieving the auto-

inhibition and exposing the catalytic site. The now active SHP2 dephosphorylates specific

substrates, a key function of which is the positive regulation of the Ras-MAPK pathway. This

sustained signaling promotes cell proliferation, survival, and differentiation, and its

dysregulation is implicated in various human cancers.

Shp2-IN-22: An Allosteric Inhibitor of SHP2
Shp2-IN-22 (also reported as PB17-026-01) is a potent, small-molecule allosteric inhibitor of

SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, Shp2-
IN-22 binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and

PTP domains. This binding event "locks" SHP2 in its closed, inactive conformation, preventing

its activation and subsequent downstream signaling. This mechanism of action offers high

selectivity for SHP2 over other protein tyrosine phosphatases.

Mechanism of Allosteric Inhibition
The binding of Shp2-IN-22 to the allosteric pocket stabilizes the auto-inhibited state of SHP2.

X-ray crystallography studies of the closely related compound PB17-026-01 in complex with

SHP2 (PDB ID: 7XHQ) reveal that the inhibitor makes contact with residues from all three

major domains of the phosphatase. This effectively acts as a "molecular glue," preventing the

conformational change required for SHP2 activation.
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Mechanism of Shp2-IN-22 allosteric inhibition.

Quantitative Data for Shp2-IN-22 (PB17-026-01)
The following table summarizes the available quantitative data for the allosteric SHP2 inhibitor

PB17-026-01. It is important to note that comprehensive data on Ki, cellular EC50, and

pharmacokinetics for this specific compound are not widely available in the public domain.

Therefore, representative data from the well-characterized allosteric inhibitor SHP099 is

included for comparative purposes, with the understanding that these values may differ for

Shp2-IN-22.
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Parameter
Shp2-IN-22 (PB17-
026-01)

SHP099
(Representative)

Description

Biochemical IC50 38.9 nM[1][2] 70 nM

Concentration for 50%

inhibition of SHP2

enzymatic activity in a

biochemical assay.

Ki Not Reported ~50 nM

Inhibition constant,

representing the

binding affinity of the

inhibitor to the

enzyme.

Cellular p-ERK EC50 Not Reported
~250 nM (KYSE-520

cells)

Concentration for 50%

reduction of

phosphorylated ERK

in a cellular context.

Crystal Structure PDB: 7XHQ[2] PDB: 5EHR

Protein Data Bank

identifier for the co-

crystal structure with

SHP2.

Pharmacokinetics Not Reported
Orally bioavailable in

mice

Data regarding the

absorption,

distribution,

metabolism, and

excretion of the

compound.

Experimental Protocols
Detailed methodologies are crucial for the evaluation of SHP2 inhibitors. The following sections

provide protocols for key experiments.

Biochemical SHP2 Phosphatase Activity Assay
This protocol is adapted from the methodology used to characterize PB17-026-01[2].
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Objective: To determine the in vitro inhibitory activity of Shp2-IN-22 on SHP2 phosphatase

activity.

Materials:

Recombinant full-length SHP2 protein

Bis-tyrosyl-phosphorylated peptide (e.g., from IRS-1) for SHP2 activation

6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate

Shp2-IN-22 (or other test compounds)

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT,

0.05% Triton X-100

384-well black plates

Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

Prepare serial dilutions of Shp2-IN-22 in the assay buffer.

In a 384-well plate, add 5 µL of the test compound dilutions.

Add 5 µL of a solution containing 0.5 nM SHP2 and 0.125 µM of the activating bis-

phosphorylated peptide to each well.

Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.

Initiate the phosphatase reaction by adding 10 µL of 200 µM DiFMUP substrate to each well.

Incubate at room temperature for 30 minutes.

Measure the fluorescence intensity using a plate reader.

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value

using a non-linear regression curve fit.
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Incubate for 60 min at RT

Add DiFMUP substrate

Incubate for 30 min at RT

Measure fluorescence (Ex: 340nm, Em: 450nm)

Calculate % inhibition and determine IC50

Click to download full resolution via product page

Workflow for the SHP2 biochemical assay.

Cellular Western Blot for p-ERK Inhibition
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Objective: To assess the effect of Shp2-IN-22 on the SHP2-mediated MAPK signaling pathway

in a cellular context by measuring the phosphorylation of ERK.

Materials:

Cancer cell line with an activated RTK pathway (e.g., KYSE-520, MDA-MB-468)

Cell culture medium and supplements

Shp2-IN-22

Growth factor (e.g., EGF) for stimulation

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

(loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Serum-starve the cells for 12-24 hours.
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Pre-treat the cells with various concentrations of Shp2-IN-22 (or DMSO as a vehicle control)

for 2-4 hours.

Stimulate the cells with a growth factor (e.g., EGF at 10 ng/mL) for 10-15 minutes.

Wash the cells with ice-cold PBS and lyse them on ice.

Clarify the lysates by centrifugation and determine the protein concentration.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system.

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to

ensure equal loading.

Quantify the band intensities to determine the dose-dependent inhibition of ERK

phosphorylation.

Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding kinetics (association rate constant, k_on; dissociation rate

constant, k_off) and affinity (dissociation constant, K_D) of Shp2-IN-22 to SHP2.

Materials:

SPR instrument (e.g., Biacore)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b12382442?utm_src=pdf-body
https://www.benchchem.com/product/b12382442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensor chip (e.g., CM5)

Recombinant SHP2 protein

Shp2-IN-22

Running buffer (e.g., HBS-EP+)

Immobilization reagents (e.g., EDC/NHS)

Regeneration solution (if necessary)

Procedure:

Immobilize recombinant SHP2 onto the surface of a sensor chip using standard amine

coupling chemistry.

Prepare a series of concentrations of Shp2-IN-22 in the running buffer.

Inject the different concentrations of Shp2-IN-22 over the SHP2-immobilized surface and a

reference surface (without SHP2) to monitor the binding in real-time.

After the association phase, flow the running buffer over the chip to monitor the dissociation

of the inhibitor.

If necessary, inject a regeneration solution to remove any remaining bound inhibitor before

the next injection.

Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir

binding) to calculate the k_on, k_off, and K_D values.

Signaling Pathways
Shp2-IN-22, by inhibiting SHP2, effectively blocks the Ras-MAPK signaling pathway. The

following diagram illustrates the central role of SHP2 in this cascade and the point of

intervention for allosteric inhibitors.
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SHP2 in the Ras-MAPK signaling pathway.

Conclusion
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Shp2-IN-22 (PB17-026-01) is a potent allosteric inhibitor of SHP2 that effectively locks the

enzyme in its inactive conformation. This mechanism provides a highly selective means of

targeting a critical node in oncogenic signaling. While detailed cellular and pharmacokinetic

data for this specific compound remain to be published, the available biochemical data and the

well-understood mechanism of action of this class of inhibitors highlight its potential as a

valuable research tool and a promising candidate for further therapeutic development. The

experimental protocols and pathway diagrams provided in this guide offer a framework for

researchers to investigate Shp2-IN-22 and other novel allosteric SHP2 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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